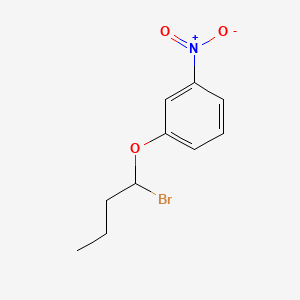
1-(1-Bromobutoxy)-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromobutoxy)-3-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a bromobutoxy group attached to the benzene ring, along with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromobutoxy)-3-nitrobenzene typically involves the reaction of 3-nitrophenol with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Nitrophenol+1-BromobutaneK2CO3,Solventthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromobutoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobutoxy group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under mild pressure.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiols.
Reduction: 1-(1-Aminobutoxy)-3-nitrobenzene.
Oxidation: Products vary based on the extent of oxidation and the specific conditions used.
Scientific Research Applications
1-(1-Bromobutoxy)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Medicinal Chemistry: Investigated for its potential biological activity and as a precursor for drug development.
Chemical Probes: Utilized in the design of chemical probes for studying biological systems.
Mechanism of Action
The mechanism of action of 1-(1-Bromobutoxy)-3-nitrobenzene depends on the specific application and the reactions it undergoes. In nucleophilic substitution reactions, the bromobutoxy group acts as a leaving group, allowing the nucleophile to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-(1-Bromobutoxy)-4-nitrobenzene: Similar structure but with the nitro group in the para position.
1-(1-Bromobutoxy)-2-nitrobenzene: Similar structure but with the nitro group in the ortho position.
1-(1-Bromobutoxy)-3,5-dinitrobenzene: Contains an additional nitro group.
Uniqueness
1-(1-Bromobutoxy)-3-nitrobenzene is unique due to the specific positioning of the bromobutoxy and nitro groups, which can influence its reactivity and the types of reactions it can undergo
Properties
Molecular Formula |
C10H12BrNO3 |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
1-(1-bromobutoxy)-3-nitrobenzene |
InChI |
InChI=1S/C10H12BrNO3/c1-2-4-10(11)15-9-6-3-5-8(7-9)12(13)14/h3,5-7,10H,2,4H2,1H3 |
InChI Key |
VVXQCSNCUUYADJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(OC1=CC=CC(=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


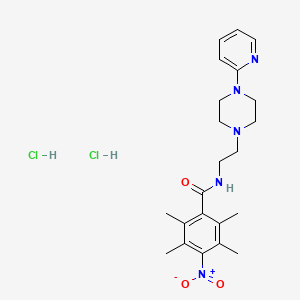
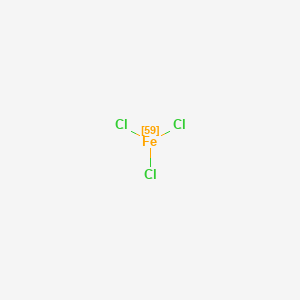
![N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate](/img/structure/B13737418.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)
![2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate](/img/structure/B13737432.png)
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)
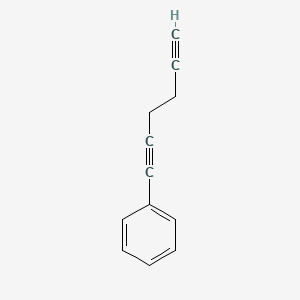
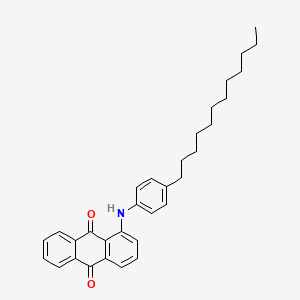
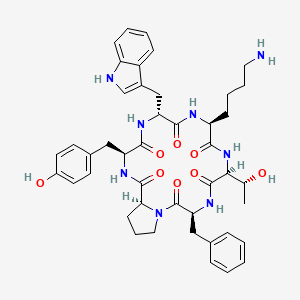
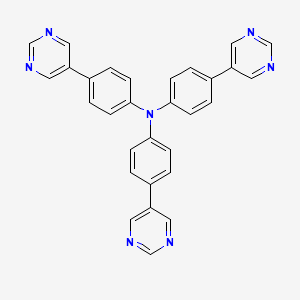



![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)
